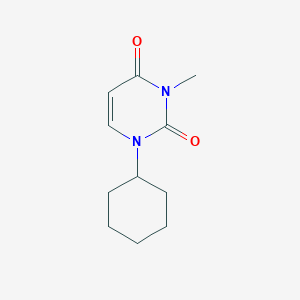
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclohexylamine with a suitable diketone or diester, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors or other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions would depend on the specific substituents involved but might include acidic or basic catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione might have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies or as a ligand in binding studies.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Use in the production of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and affecting downstream pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-cyclohexyl-3-methylpyrimidine-2,4-dione: A closely related compound with similar structural features.
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-trione: Another related compound with an additional oxygen atom.
Uniqueness
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione might be unique in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
21031-75-4 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-cyclohexyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-12-10(14)7-8-13(11(12)15)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
HTSUBJPVNWIPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CN(C1=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






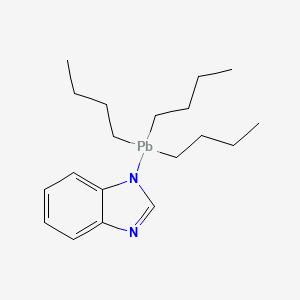


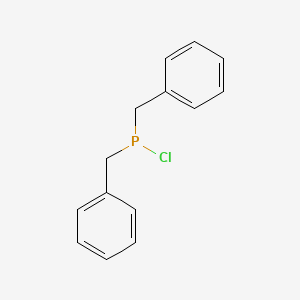
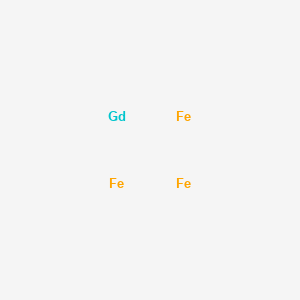
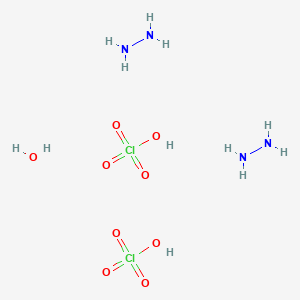
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
